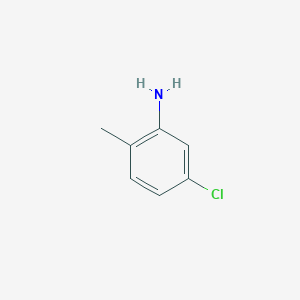

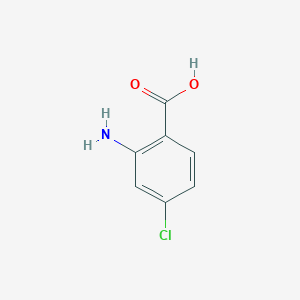

2-Amino-4-chloro-3-methylbenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-chloro-3-methylbenzoic acid involves reactions between specific substrates leading to the formation of molecular salts. For instance, reactions between 2-amino-3-methylpyridine, 2-amino-4-methylbenzothiazole with salicylic acid, and 2-amino-5-chloropyridine with 3-chlorobenzoic acid have been explored, demonstrating the formation of respective molecular salts through proton transfer from acid to the endocyclic nitrogen of the base (Hanif et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as FT-IR and X-ray Diffraction, highlighting the importance of hydrogen bonding and charge-assisted bonding in stabilizing the supramolecular structure. Detailed comparison of experimental data with theoretical calculations has provided insights into the non-covalent character of these molecules (Hanif et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to 2-Amino-4-chloro-3-methylbenzoic acid, such as their ability to form molecular salts through proton transfer reactions, have been a focus of study. These reactions often result in the formation of stable molecular structures supported by a network of hydrogen bonds and other non-covalent interactions, which are crucial for directing the supramolecular structure (Khalib et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structure and density, of closely related compounds have been determined through comprehensive studies, revealing monoclinic and other crystallographic systems. These studies emphasize the role of non-covalent interactions in shaping the physical characteristics of these compounds (Brown & Marsh, 1963).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Amino-4-chloro-3-methylbenzoic acid analogs focus on understanding the electron donation/Lewis basicity and the feasibility of molecular salt formation. Theoretical studies, including DFT calculations, have been used to explore these aspects, providing a deeper understanding of the compounds' reactivity and stability (Hanif et al., 2020).

Wissenschaftliche Forschungsanwendungen

1. Preparation of Benzoyl Urea Containing Anthranillic Acid Groups with Insecticidal Activity

- Application Summary: This compound is used as a research chemical in the synthesis of benzoyl urea derivatives that contain anthranillic acid groups. These derivatives have been found to exhibit insecticidal activity .

- Results or Outcomes: The resulting compounds have been found to exhibit insecticidal activity, although specific quantitative data or statistical analyses are not provided in the source .

2. Synthesis of Various Compounds

- Application Summary: 2-Amino-4-chloro-6-methylbenzoic acid (2-ACMB) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds and in the preparation of pharmaceuticals, pesticides, and other chemicals.

- Results or Outcomes: The resulting compounds have a wide range of applications in the preparation of pharmaceuticals, pesticides, and other chemicals.

3. Synthesis of Glycine B Antagonist

- Application Summary: This compound is used in the synthesis of a glycine B antagonist . Glycine B antagonists are often used in neuroscience research to study the role of glycine receptors in the brain .

- Results or Outcomes: The resulting glycine B antagonist can be used in neuroscience research to study the role of glycine receptors in the brain .

4. Preparation of Potential Anti-Tumor Agents

- Application Summary: 2-Amino-4-chloro-3-methylbenzoic acid is used in the preparation of potential anti-tumor agents . These agents could potentially be used in the treatment of various types of cancer .

- Results or Outcomes: The resulting anti-tumor agents could potentially be used in the treatment of various types of cancer .

5. Synthesis of PARP Inhibitors

- Application Summary: This compound is used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase. They are used in the management of cancer, particularly ovarian and breast cancer .

- Results or Outcomes: The resulting PARP inhibitors could potentially be used in the treatment of various types of cancer, particularly ovarian and breast cancer .

6. Preparation of Benzoyl Urea Containing Anthranillic Acid Groups with Insecticidal Activity

- Application Summary: This compound is used as a research chemical in the synthesis of benzoyl urea derivatives that contain anthranillic acid groups. These derivatives have been found to exhibit insecticidal activity .

- Results or Outcomes: The resulting compounds have been found to exhibit insecticidal activity, although specific quantitative data or statistical analyses are not provided in the source .

Safety And Hazards

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-methylbenzoic acid | |

CAS RN |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)